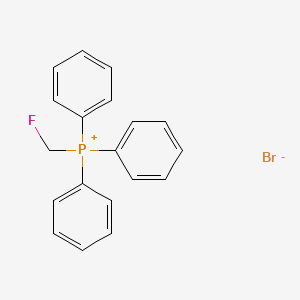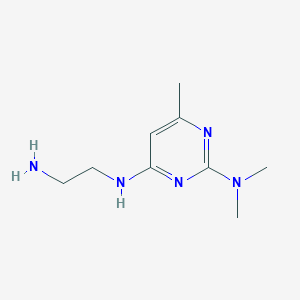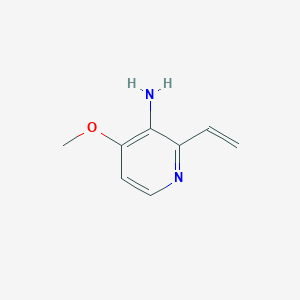
4-Methoxy-2-vinylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-vinylpyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 4-position, a vinyl group at the 2-position, and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-vinylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with a halogenated pyridine derivative . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate catalysts, ligands, and reaction temperatures. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methoxy-2-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-vinylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the vinyl and methoxy groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methoxy-2-methylpyridin-3-amine
- 4-Methoxy-2-ethylpyridin-3-amine
- 4-Methoxy-2-propylpyridin-3-amine
Comparison: 4-Methoxy-2-vinylpyridin-3-amine is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds with alkyl groups (methyl, ethyl, propyl) may exhibit different chemical and biological properties due to the absence of the vinyl functionality.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-ethenyl-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c1-3-6-8(9)7(11-2)4-5-10-6/h3-5H,1,9H2,2H3 |
InChI Key |
WUEZPSKEEDAFKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


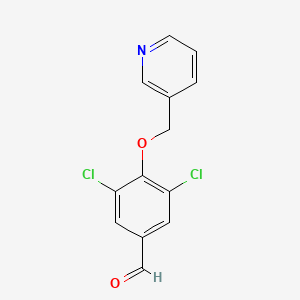
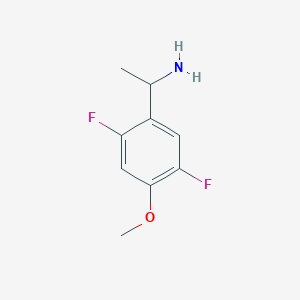
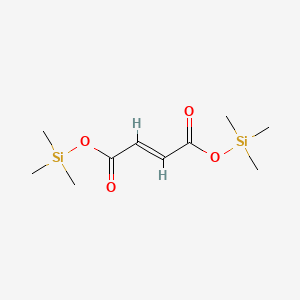


![5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12978653.png)
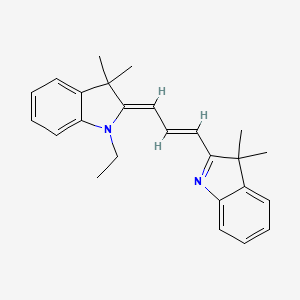
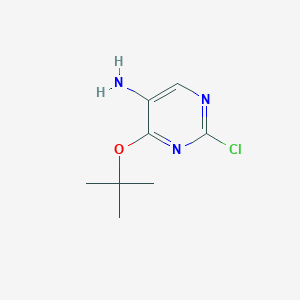
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)

![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)
